molecular formula C12H18N4O B2477455 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-ol CAS No. 1353974-07-8

1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-ol

Cat. No.: B2477455
CAS No.: 1353974-07-8
M. Wt: 234.303
InChI Key: OWSZZEGXCVQSJM-UHFFFAOYSA-N
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Description

1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-ol is a chemical compound with the molecular formula C12H18N4O and a molecular weight of 234.3 g/mol . This compound features a piperidine ring substituted with a pyrimidine moiety and a cyclopropylamino group, making it a unique structure in the realm of heterocyclic compounds.

Preparation Methods

The synthesis of 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups attached to the core structure.

Scientific Research Applications

1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group and pyrimidine ring are crucial for binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-ol include other heterocyclic compounds with piperidine and pyrimidine rings. Some examples are:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c17-10-2-1-5-16(7-10)12-6-11(13-8-14-12)15-9-3-4-9/h6,8-10,17H,1-5,7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSZZEGXCVQSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)NC3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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